molecular formula C24H28ClN3O4 B1663653 Givinostat hydrochloride CAS No. 199657-29-9

Givinostat hydrochloride

Cat. No.: B1663653
CAS No.: 199657-29-9
M. Wt: 457.9 g/mol
InChI Key: QKSGNWJOQMSBEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Givinostat hydrochloride primarily targets histone deacetylases (HDACs) . HDACs are enzymes that regulate the deacetylation of various proteins . In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .

Mode of Action

This compound is a histone deacetylase inhibitor . It interacts with its targets (HDACs) by inhibiting their activity . The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the deacetylation of various proteins .

Biochemical Pathways

This compound affects the histone deacetylation pathway . By inhibiting HDACs, Givinostat increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene expression . This can alter the transcriptional pattern and activity of non-histone proteins in target cells .

Pharmacokinetics

It is known that givinostat is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties would require further investigation.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It reduces inflammation and muscle loss in patients with Duchenne Muscular Dystrophy (DMD) . In clinical trials, patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo . It also reduces fibrosis in muscle tissue and promotes the increase of the cross-sectional area (CSA) of muscles .

Action Environment

It is known that the drug’s efficacy can be influenced by the patient’s genetic makeup . For example, different haplotypes of the LTBP4 gene can affect the drug’s efficacy in treating Duchenne Muscular Dystrophy

Biochemical Analysis

Biochemical Properties

Givinostat hydrochloride interacts with class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This interaction reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .

Cellular Effects

This compound has been shown to decrease endothelial-to-mesenchymal transition and inflammation, reducing cardiac fibrosis and improving heart performance . It also protects blood vessels from apoptosis through the modulatory effect of cardiac fibroblasts on endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This inhibition reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. The dosage of this compound may need to be adjusted based on side effects or changes in blood work .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-related increases in muscle mass and cross-sectional area (CSA). There were significant reductions in fibrosis, fatty infiltration, and an inflammatory infiltrate in the muscles of mice exposed to this compound 5 mg/kg/day and 10 mg/kg/day relative to those of control-treated mice .

Metabolic Pathways

This compound is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of this compound . The enzymes responsible for the metabolism of this compound are unclear; its metabolism is not mediated by CYP450 or UGT enzymes .

Transport and Distribution

According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L . The estimated apparent volume of distribution of the peripheral compartment is 483 L . This compound is highly (~96%) protein bound in plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ITF 2357 involves the preparation of a hydroxamic acid derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ITF 2357 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in large batches using advanced chemical reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

ITF 2357 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ITF 2357 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of ITF 2357 depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ITF 2357 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with similar mechanisms of action but different efficacy and toxicity profiles.

    Trichostatin A: A potent histone deacetylase inhibitor used primarily in research settings.

    Valproic acid: A histone deacetylase inhibitor with broader applications, including the treatment of epilepsy and mood disorders.

Uniqueness of ITF 2357

ITF 2357 is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selective activity makes it a promising candidate for cancer therapy with potentially fewer side effects compared to other histone deacetylase inhibitors.

Properties

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGNWJOQMSBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199657-29-9
Record name Givinostat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIVINOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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